![molecular formula C9H15NO2S B2701621 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1566863-65-7](/img/structure/B2701621.png)
4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
The compound “4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione” is a derivative of morpholine, which is a common heterocyclic amine. The “Pent-4-yn-1-yl” part suggests the presence of a pentynyl group, which is a five-carbon chain with a triple bond .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered ring (from the morpholine) with a five-carbon chain attached (from the pentynyl group). The exact structure would depend on the specific locations of the functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholine ring and the pentynyl group. The triple bond in the pentynyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar morpholine ring could impact its solubility .Scientific Research Applications
- 4-Pentyn-1-ol , a precursor to pent-4-yn-1-ylbenzene, plays a crucial role in ring-opening polymerization reactions. Researchers utilize it as a starting reagent for the stereo-selective total synthesis of antimicrobial marine metabolites, such as ieodomycin A and B .
- Researchers have employed a 1-(pent-4-yn-1-yl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (BTD)-based probe to explore protein S-sulfenylation in plants. This probe exhibits superior reactivity, allowing for the detection of modified cysteine residues within proteins .
Organic Synthesis and Polymerization
Chemical Probes and Redox Studies
Mechanism of Action
Target of Action
It has been suggested that this compound may act as a receptor antagonist or an inhibitor of the epidermal growth factor (egf), binding to the epidermal growth factor receptor (egfr) and preventing ligands from binding .
Mode of Action
The interaction of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione with its targets results in the inhibition of cellular proliferation . This is achieved by preventing ligands from binding to the EGFR, thereby disrupting the normal signaling pathways that lead to cell growth and division .
Biochemical Pathways
The exact biochemical pathways affected by 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione Given its potential role as an egfr inhibitor, it is likely that it affects pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione ’s action are primarily related to its potential anti-cancer activity. It has been shown to inhibit the growth of pancreatic cancer cells in vitro and also inhibits the proliferation of miapaca2 cells .
Future Directions
properties
IUPAC Name |
4-pent-4-ynyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-2-3-4-5-10-6-8-13(11,12)9-7-10/h1H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYJCHJIOJGYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione |
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